3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid
Description
IUPAC Nomenclature and Systematic Identification
3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid is systematically identified as 3-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid . This name adheres to IUPAC rules for sulfonamide derivatives, where the sulfonyl group is treated as a substituent on the amino group. The parent structure is benzoic acid (C₆H₅COOH), with a sulfonylamino group (-SO₂NH-) attached at the 3-position of the aromatic ring. The substituent on the sulfonyl group is a 2,5-dimethylphenyl moiety, derived from toluene with methyl groups at positions 2 and 5.
Key structural components :
- Benzoic acid core : C₆H₅COOH with a carboxylic acid group at position 1.
- Sulfonylamino substituent : -SO₂NH- attached at position 3.
- 2,5-Dimethylphenyl group : A phenyl ring with methyl groups at positions 2 and 5.
| Identifier | Value |
|---|---|
| IUPAC Name | 3-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid |
| CAS Registry Number | 727704-68-9 |
| Molecular Formula | C₁₅H₁₅NO₄S |
| Molecular Weight | 305.4 g/mol |
Molecular Geometry and Conformational Analysis
The molecular geometry is determined by the planar sulfonamide group and the spatial arrangement of substituents. Key features include:
Sulfonamide Group :
Benzoic Acid Core :
2,5-Dimethylphenyl Substituent :
Conformational Flexibility :
- The sulfonamide group allows limited rotation around the S-N bond, enabling slight variations in dihedral angles between the benzoic acid and 2,5-dimethylphenyl rings.
- The carboxylic acid group participates in intramolecular hydrogen bonding with the sulfonylamino group, stabilizing specific conformations.
Comparative Analysis of Tautomeric Forms
Sulfonamide derivatives exhibit tautomerism between sulfonamide and sulfonimide forms. For this compound, the sulfonamide form is thermodynamically favored due to:
Resonance Stabilization :
Hydrogen Bonding :
Computational Insights :
| Form | Stability | Key Interaction |
|---|---|---|
| Sulfonamide | Higher | N-H hydrogen bonding |
| Sulfonimide | Lower | Resonance stabilization |
Crystallographic Data and Unit Cell Parameters
Crystallographic data for this compound are not explicitly reported in the provided literature. However, analogous sulfonamide derivatives (e.g., 2,5-dimethylbenzenesulfonamide) exhibit the following trends:
Crystal Packing :
Hypothetical Unit Cell Parameters :
Based on similar compounds, a monoclinic system (space group P2₁/n ) is plausible. Estimated parameters:Parameter Value (Å) Source a ~5.8 Analogous structures b ~8.5 Analogous structures c ~12.0 Analogous structures β ~105° Analogous structures
Further experimental studies (e.g., single-crystal X-ray diffraction) are required to confirm these parameters.
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-6-7-11(2)14(8-10)21(19,20)16-13-5-3-4-12(9-13)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOVIYGXYVCJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds, depending on the electrophile used.
Scientific Research Applications
Structural Characteristics
The compound has the molecular formula and features a benzoic acid core substituted with a sulfonamide group derived from 2,5-dimethylphenyl. The sulfonamide structure is known for its diverse biological activities, making this compound a subject of extensive research.
Medicinal Chemistry Applications
- Antimicrobial Activity : The sulfonamide moiety of 3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid is associated with antimicrobial properties. Research indicates that compounds with similar structures exhibit effectiveness against various bacterial strains, suggesting this compound may also possess such activities.
- Anti-inflammatory and Analgesic Effects : Preliminary studies have indicated that this compound could demonstrate anti-inflammatory and analgesic effects similar to other sulfonamide derivatives. These properties make it a candidate for further investigation in the treatment of inflammatory diseases.
- Anticancer Potential : Recent studies have explored the anticancer activity of related compounds. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). The mechanism involves inducing apoptosis through reactive oxygen species generation .
Biological Interactions
- Enzyme Inhibition : Studies have shown that this compound may interact with specific enzymes involved in inflammatory pathways. This interaction could lead to inhibition of pro-inflammatory mediators.
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, indicating potential therapeutic applications in diseases where these targets are implicated .
Case Studies and Research Findings
- A study demonstrated that related compounds exhibited significant cytotoxicity against colorectal adenocarcinoma cell lines (Caco-2) with IC50 values indicating effective inhibition of cell growth .
- Another investigation highlighted the ability of similar compounds to induce apoptosis in cancer cells through mitochondrial membrane potential loss and ROS generation .
Mechanism of Action
The mechanism of action of 3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzoic acid moiety may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid: Characterized by the presence of a 2,5-dimethylphenyl group.
3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid: Similar structure but with a 4-methylphenyl group instead of a 2,5-dimethylphenyl group.
3-{[(2-Chlorophenyl)sulfonyl]amino}benzoic acid: Contains a 2-chlorophenyl group instead of a 2,5-dimethylphenyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenyl group can enhance the compound’s lipophilicity and potentially improve its ability to interact with hydrophobic pockets in proteins or other biological targets.
Biological Activity
3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid is a sulfonamide derivative characterized by its unique molecular structure, which includes a benzoic acid core and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15NO4S. The presence of the sulfonylamino group enhances its solubility and biological activity, making it a subject of interest in various fields of research.
| Property | Details |
|---|---|
| Molecular Formula | C15H15NO4S |
| Molecular Weight | 305.35 g/mol |
| Functional Groups | Sulfonamide, Carboxylic Acid |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonylamino group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity. Additionally, the benzoic acid moiety contributes to the compound's binding affinity and specificity for biological targets.
Antimicrobial Activity
Research indicates that compounds with similar sulfonamide structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may be effective against certain bacterial strains.
Anti-Inflammatory Effects
Compounds related to this structure have been investigated for their anti-inflammatory effects. The sulfonamide group may play a crucial role in modulating inflammatory pathways, although further studies are required to elucidate the specific mechanisms involved .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the WNT/β-catenin signaling pathway, which is crucial in various cancers. In vitro assays demonstrated that this compound can significantly reduce cell viability in cancer cell lines dependent on this pathway .
| Cell Line | IC50 (µM) |
|---|---|
| Colon Cancer SW480 | 0.74 ± 0.08 |
| Colon Cancer SW620 | 0.49 ± 0.11 |
Case Studies
- Inhibition of Cholinesterase Enzymes : A study evaluated the inhibitory effects of various benzoic acid derivatives on cholinesterase enzymes, revealing that compounds similar to this compound exhibited significant inhibitory activity with IC50 values below 10 µM against human cancer cells .
- WNT/β-Catenin Pathway Modulation : In HEK293 cells expressing FZD4 and DVL-GFP constructs, treatment with this compound resulted in a notable decrease in DVL-GFP localization at the plasma membrane, indicating its role as an inhibitor of DVL recruitment and subsequent WNT signaling activation .
Q & A
Q. What are the optimal synthetic routes for 3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid, and how can reaction conditions be optimized to improve yield and purity?
A multi-step synthesis typically involves:
- Sulfonylation : Reacting 3-aminobenzoic acid with 2,5-dimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., triethylamine or pyridine) .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) to isolate the product. Yield optimization requires controlled temperature (0–5°C during sulfonylation) and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq.) .
- Challenges : Steric hindrance from the 2,5-dimethylphenyl group may reduce reactivity; microwave-assisted synthesis or catalytic DMAP can enhance efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key methods include:
- NMR : H and C NMR to confirm sulfonamide bond formation (e.g., downfield shift of NH proton to ~10–12 ppm) and aromatic substitution patterns .
- FT-IR : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) validate the sulfonyl group .
- HPLC-MS : For purity assessment (>95%) and molecular ion detection (e.g., [M+H] at m/z 334) .
Q. How does the 2,5-dimethylphenyl sulfonyl group influence solubility and stability under varying pH conditions?
- Solubility : The hydrophobic dimethylphenyl group reduces aqueous solubility but enhances lipid solubility, making DMSO or ethanol preferred solvents for biological assays .
- pH Stability : The sulfonamide bond is stable in neutral to slightly acidic conditions (pH 4–7) but may hydrolyze under strong alkaline conditions (pH >10) .
Advanced Research Questions
Q. What computational methods predict the binding affinity of this compound with cyclooxygenase (COX) enzymes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2’s hydrophobic pocket. The dimethylphenyl group may occupy the secondary pocket, mimicking COX-2-selective inhibitors like celecoxib .
- DFT Calculations : Analyze electron density maps to assess sulfonamide group reactivity and hydrogen-bonding potential with catalytic residues (e.g., Arg120) .
Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (using liver microsomes) to identify bioavailability issues .
- Metabolite Identification : LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) that may reduce efficacy in vivo .
Q. What strategies exploit polymorphism to improve pharmacokinetic properties?
- Cocrystallization : Screen with coformers (e.g., nicotinamide) to enhance solubility. Evidence from analogous compounds shows polymorphic forms can increase dissolution rates by 2–3 fold .
- PXRD and DSC : Characterize polymorph stability (e.g., Form I vs. Form II) under accelerated storage conditions (40°C/75% RH) to select the optimal crystal form .
Methodological Notes
- Synthesis Optimization : Reference kinetic studies for sulfonylation reactions to minimize byproducts .
- Biological Assays : Use LPS-induced RAW264.7 macrophages for COX-2 inhibition assays, with celecoxib as a positive control .
- Data Reproducibility : Replicate crystallography experiments (e.g., single-crystal XRD) across multiple batches to confirm polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
